3-(4-Bromophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole
Overview
Description
This compound is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The presence of the bromophenyl group suggests that it may have interesting chemical properties and potential uses in various fields .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography . The compound likely has a complex structure due to the presence of the oxadiazole ring and the bromophenyl group.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants used . Oxadiazole derivatives can undergo a variety of reactions, but without specific information, it’s hard to comment on this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques . These might include its solubility, melting point, boiling point, and spectral data.Scientific Research Applications
Synthesis and Biological Activity Prediction
A one-pot condensation method was used to form novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, with the biological activity of these compounds predicted using the PASS prediction tool. This research indicates the potential for creating new compounds with predicted biological activities, including those with the 1,2,4-oxadiazole structure (Kharchenko et al., 2008).
Antimicrobial Activity
Studies have demonstrated that derivatives of 1,2,4-oxadiazole, including those containing pyrrolidine, exhibit strong antimicrobial properties. These findings suggest the potential of such compounds in developing new antimicrobial agents (Krolenko et al., 2016).
Insecticidal Applications
Compounds containing 1,2,4-oxadiazole rings, including analogs with bromophenyl and pyrrolidinyl groups, have been synthesized and shown to possess significant insecticidal activities. This suggests their potential use in agricultural applications to control pests (Li et al., 2013).
Potential Anticancer Agents
Research has identified certain 1,2,4-oxadiazole compounds as novel apoptosis inducers, showing activity against cancer cell lines. This highlights the possibility of developing new anticancer agents based on the 1,2,4-oxadiazole structure (Zhang et al., 2005).
Applications in Organic Electronics
1,2,4-Oxadiazole derivatives have been utilized in the synthesis of materials for organic light-emitting diodes (OLEDs). These materials demonstrate high electron mobility and efficiency, indicating their potential in electronic and photonic applications (Shih et al., 2015).
Mechanism of Action
Target of Action
Similar compounds such as pyrazoline derivatives have been reported to interact withAcetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission .
Mode of Action
It can be inferred from related compounds that it may inhibit the enzymatic activity ofthioredoxin reductase (TrxR) and topoisomerase IB (Topo IB) . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, and it is overexpressed in several tumor cell lineages . Topo IB is an enzyme that alters the topologic states of DNA during transcription .
Biochemical Pathways
Related compounds have been reported to affect the production ofreactive oxygen species (ROS) . ROS are produced by cells through their routine metabolic pathways, and their levels increase dramatically under cellular damage .
Result of Action
Related compounds have been reported to haveantioxidant and antitumor activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-bromophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c13-9-5-3-8(4-6-9)11-15-12(17-16-11)10-2-1-7-14-10/h3-6,10,14H,1-2,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWOJNDXXAKMTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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